molecular formula C25H35N2O10P B008552 ピリドキサールリン酸ブフロメジル CAS No. 104018-07-7

ピリドキサールリン酸ブフロメジル

カタログ番号: B008552
CAS番号: 104018-07-7
分子量: 554.5 g/mol
InChIキー: PFDMMTLRXJOJAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This combination is used in various therapeutic applications, particularly in the treatment of peripheral vascular diseases. Buflomedil enhances blood flow by dilating blood vessels, while pyridoxal phosphate plays a crucial role in numerous enzymatic reactions in the body, including amino acid metabolism.

作用機序

Target of Action

Buflomedil pyridoxal phosphate is a compound that decomposes into two high-bioactivity substances in the body: pyridoxal phosphate and buflomedil . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxal phosphate, as a coenzyme of transaminase, participates in the biological metabolism of proteins . It promotes the transformation of damaged vascular endothelium’s cysteine (a substance that can cause arterial intima deformation and peeling) into harmless cysteine ether . Buflomedil inhibits α-receptors to dilate microvessels, increases the deformability of red blood cells, blocks calcium ion channels, and reduces tissue oxygen consumption .

Biochemical Pathways

Pyridoxal phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It acts as a coenzyme for numerous reactions, including those changed in cancer and/or associated with the disease prognosis .

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . In the oral study, the mean biological half-life of the drug was 2.97 h, while after intravenous dose it was 3.25 h . The apparent volume of distribution after the pseudodistribution equilibrium (F dβ) and volume of distribution at the steady state (V dss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .

Result of Action

Buflomedil pyridoxal phosphate can effectively improve the blood and nutrient supply of the body’s lesion tissues and accelerate the repair of damaged tissues . It can dilate peripheral blood vessels in animals, has no toxic side effects on the central nervous system and vegetative nerves, and has no significant effect on arterial blood pressure and heart rate .

Action Environment

The action of Buflomedil pyridoxal phosphate can be influenced by various environmental factors. For instance, it has been noted that the drug can occasionally cause arterial blood pressure to drop slightly when taken, and patients with orthostatic hypotension should take it under the guidance of a doctor . Patients with liver and kidney dysfunction should use this drug with caution .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of buflomedil pyridoxal phosphate involves several steps. Initially, buflomedil is synthesized through a series of organic reactions. Pyridoxal phosphate is then prepared by reacting pyridoxal with phosphoric acid. The final step involves combining buflomedil with pyridoxal phosphate under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of buflomedil pyridoxal phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product .

化学反応の分析

Types of Reactions: Buflomedil pyridoxal phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of buflomedil pyridoxal phosphate, each with unique pharmacological properties .

生物活性

Buflomedil pyridoxal phosphate, a derivative of buflomedil combined with pyridoxal phosphate (PLP), exhibits various biological activities that are significant in clinical and biochemical contexts. This article synthesizes findings from diverse studies, highlighting its pharmacological effects, mechanisms of action, and implications in therapeutic settings.

Overview of Buflomedil and Pyridoxal Phosphate

Buflomedil is primarily known for its vasodilatory effects, often used in the treatment of peripheral vascular diseases. Pyridoxal phosphate (PLP) , the active form of vitamin B6, serves as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and energy production .

Buflomedil pyridoxal phosphate combines the vasodilatory properties of buflomedil with the enzymatic facilitation of PLP. PLP is crucial for:

  • Decarboxylation Reactions : It acts as a cofactor for enzymes that convert amino acids into neurotransmitters such as serotonin and GABA .
  • Transamination : PLP is involved in amino acid synthesis and degradation, impacting metabolic pathways critical for cellular function .
  • Vasodilation : Buflomedil induces vasodilation by inhibiting phosphodiesterase, increasing intracellular cAMP levels, which may enhance blood flow and oxygen delivery to tissues.

Pharmacokinetics

A study on the pharmacokinetics of a sustained-release formulation of buflomedil pyridoxal phosphate revealed that after oral administration of 400 mg, the drug exhibited slower kinetics compared to standard formulations. The maximum plasma concentration was reached approximately 3 hours post-administration, with a steady-state achieved after repeated dosing over seven days .

Parameter Value
Tmax (hours)3
Cmax (ng/ml)467
Steady-state concentration (ng/ml)~250
Urinary excretion (%)21%

Case Studies and Clinical Trials

  • Acute Ischemic Stroke : A systematic review analyzed 26 trials involving 2756 participants treated with buflomedil for acute ischemic stroke. While the evidence was generally low quality, there were indications that buflomedil might reduce long-term disability and death rates among stroke survivors . Key findings included:
    • Long-term outcomes : The risk of death or disability was lower in the buflomedil group (RR 0.71).
    • Short-term outcomes : No significant differences were observed immediately after treatment regarding death or neurological deficits.
  • Coronary Artery Disease : Research indicates that low plasma levels of PLP are associated with acute myocardial infarction. A study showed that patients experienced a significant drop in plasma PLP levels during acute episodes, suggesting a potential role for vitamin B6 deficiency in ischemic heart disease .

Safety Profile

The safety profile of buflomedil pyridoxal phosphate appears favorable based on available data. In trials assessing adverse events during treatment, most reported no significant side effects; however, some studies noted minor events associated with treatment .

特性

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buflomedil pyridoxal phosphate
Reactant of Route 2
Reactant of Route 2
Buflomedil pyridoxal phosphate
Reactant of Route 3
Buflomedil pyridoxal phosphate
Reactant of Route 4
Reactant of Route 4
Buflomedil pyridoxal phosphate
Reactant of Route 5
Buflomedil pyridoxal phosphate
Reactant of Route 6
Reactant of Route 6
Buflomedil pyridoxal phosphate
Customer
Q & A

Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?

A1: The addition of Buflomedil pyridoxal phosphate (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:

  • Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
  • Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
  • Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].

Q2: What analytical techniques were employed to investigate the interaction between Buflomedil pyridoxal phosphate and poly(vinyl alcohol)?

A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。